![molecular formula C19H26Cl2N4O B038688 N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride CAS No. 115767-94-7](/img/structure/B38688.png)
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SR-95639A involves the modification of the aminopyridazine structure to enhance its selectivity for muscarinic M1 receptors. The synthetic route typically includes the following steps:
Formation of the pyridazine ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyridazine core.
Introduction of the benzocyclohepta group: This step involves the attachment of the benzocyclohepta moiety to the pyridazine ring through a series of chemical reactions.
Addition of the morpholinoethylamino group:
Industrial production methods for SR-95639A would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
SR-95639A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a tool for studying the structure-activity relationships of muscarinic agonists and their interactions with receptors.
Biology: The compound is used to investigate the role of muscarinic receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: SR-95639A has potential therapeutic applications in treating cognitive dysfunctions and neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
SR-95639A exerts its effects by selectively binding to and activating muscarinic M1 receptors in the central nervous system. This activation leads to the modulation of various signaling pathways, including the inhibition of the M current and the suppression of neurotransmitter release. The compound’s selective agonist activity at M1 receptors makes it a useful tool for studying the function of these receptors and their role in cognitive processes .
Comparison with Similar Compounds
SR-95639A is unique in its selective agonist activity at muscarinic M1 receptors. Similar compounds include:
Minaprine: An aminopyridazine antidepressant with weak but selective affinity for M1 receptors.
Arecoline: A muscarinic agonist with non-selective activity at various muscarinic receptor subtypes.
Pilocarpine: Another muscarinic agonist with broader receptor activity.
Oxotremorine: A potent muscarinic agonist with activity at multiple receptor subtypes.
Compared to these compounds, SR-95639A offers greater selectivity for M1 receptors, which may reduce the risk of side effects associated with non-selective muscarinic agonists .
Properties
CAS No. |
115767-94-7 |
|---|---|
Molecular Formula |
C19H26Cl2N4O |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N4O.2ClH/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23;;/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21);2*1H |
InChI Key |
LAROMNHHFPRNET-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4.Cl.Cl |
Key on ui other cas no. |
115767-94-7 |
Synonyms |
morpholineoethylamino-3-benzocyclohepta(5,6-c)pyridazine SR 95639A SR-95639A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


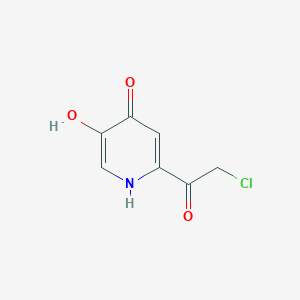
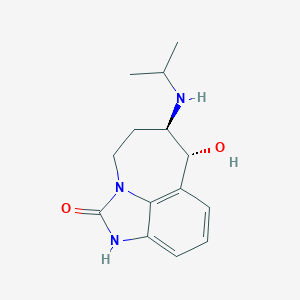
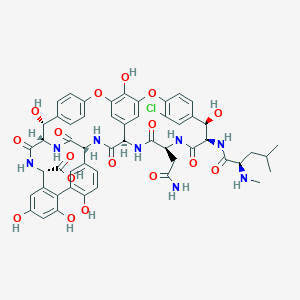

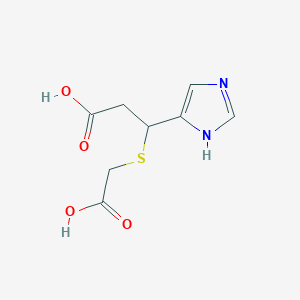
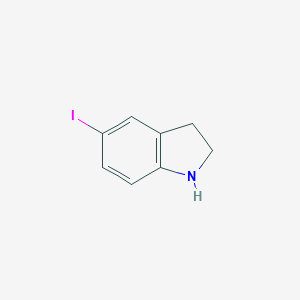
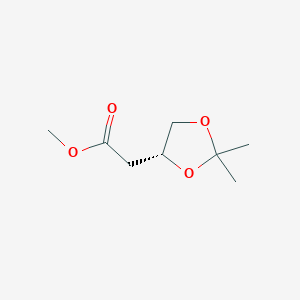

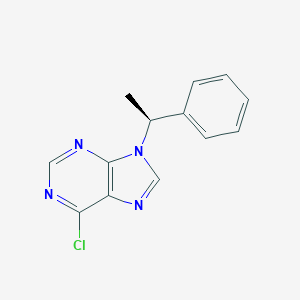
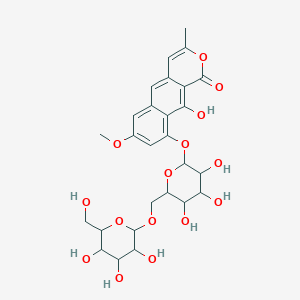
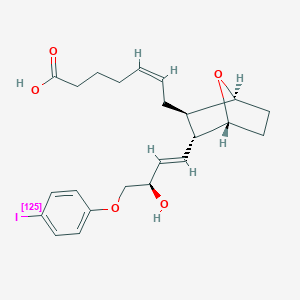
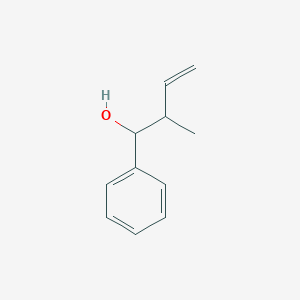
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)

